1-(2-Methyl-5-nitrophenyl)guanidine nitrate

Catalog No.
S730179
CAS No.
152460-08-7
M.F
C8H11N5O5
M. Wt
257.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Methyl-5-nitrophenyl)guanidine nitrate

Pharmaceutical process challenge: Free arylguanidine instability leads to hydrolysis and variable assay, derailing pyrimidine formation in TKI production. Solution: 2-Methyl-5-nitrophenylguanidine nitrate (CAS 152460-08-7) - the procurement-standard nitrate salt with definitive bench stability.

  • Guaranteed non-hygroscopic, stoichiometrically predictable solid.
  • Enables >99% conversion in enaminone condensation to the hinge-binding core.
  • High purity prevents catalyst poisoning in downstream nitro-to-aniline reduction.
  • Trusted precursor for Imatinib, Nilotinib, and kinase inhibitor libraries.

CAS Number

152460-08-7

Product Name

1-(2-Methyl-5-nitrophenyl)guanidine nitrate

IUPAC Name

2-(2-methyl-5-nitrophenyl)guanidine;nitric acid

Molecular Formula

C8H11N5O5

Molecular Weight

257.2 g/mol

InChI

InChI=1S/C8H10N4O2.HNO3/c1-5-2-3-6(12(13)14)4-7(5)11-8(9)10;2-1(3)4/h2-4H,1H3,(H4,9,10,11);(H,2,3,4)

InChI Key

IINMQQJNRFDBMV-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])N=C(N)N.[N+](=O)(O)[O-]

Synonyms

N-(2-Methyl-5-nitrophenyl)guanidine Nitrate; 5-Nitro-2-methylphenylguanidine Nitrate;

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])N=C(N)N.[N+](=O)(O)[O-]

The exact mass of the compound (2-Methyl-5-nitrophenyl)guanidine nitrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

1 g, 5 g, 10 g, 25 g

1-(2-Methyl-5-nitrophenyl)guanidine nitrate is a highly specialized, crystalline arylguanidine salt that serves as a critical building block in the commercial synthesis of 2-aminopyrimidine-based tyrosine kinase inhibitors (TKIs), most notably Imatinib and Nilotinib. In industrial procurement, this specific nitrate salt is prioritized over the free base due to its superior bench stability, non-hygroscopic nature, and predictable stoichiometry. It functions as the primary guanidine donor in base-catalyzed condensations with enaminones, enabling the efficient and reproducible construction of the hinge-binding pyrimidine core required for advanced pharmaceutical active ingredients [1].

Procurement Fit

1
Synthetic route
Patent-defined imatinib intermediate requiring 5-nitro regioisomer
2
Salt form
Nitrate counterion specified in industrial condensation step
3
Quality context
Analytically characterized crystalline form supports process validation

Generic substitution with the free base form (CAS 152460-07-6) or alternative arylguanidines is not viable for scalable manufacturing. Free arylguanidines are inherently unstable, highly hygroscopic, and prone to rapid degradation or hydrolysis under ambient conditions, which leads to variable assay strength and severe reproducibility issues in the critical pyrimidine ring-forming step [1]. Furthermore, the precise 2-methyl-5-nitro substitution pattern is an absolute requirement; the methyl group provides necessary steric constraints for kinase binding, while the nitro group must be preserved for downstream reduction to the amine, which is subsequently coupled to form the final TKI pharmacophore. Attempting to use alternative salts, such as hydrochlorides, alters the solubility and pH dynamics during cyclization, drastically reducing the yield of the essential N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine intermediate [2].

Substitution Risk

Regioisomer mismatch
4-nitro isomer serves as impurity standard only; may not support imatinib API synthetic pathway.
Counterion substitution
Hydrochloride salt requires conversion to nitrate via concentrated nitric acid; may introduce processing variability and yield loss.
SAR-driven potency shift
Aromatic substitution pattern profoundly affects hOCT3 inhibitory potency; class-level data indicate over 200-fold variation, making analog interchange non-trivial.

Precursor Stability and Moisture Resistance

The nitrate salt form provides critical handling advantages over the free base, particularly regarding moisture uptake during bulk storage. Accelerated stability testing demonstrates that the nitrate salt maintains its structural integrity and assay strength without deliquescence, ensuring precise stoichiometric weighing for downstream reactions[1].

Evidence DimensionMoisture uptake at 75% relative humidity (RH) over 30 days
Target Compound Data1-(2-Methyl-5-nitrophenyl)guanidine nitrate (< 0.5% weight gain)
Comparator Or BaselineFree base (CAS 152460-07-6) (> 5.0% weight gain, deliquescence)
Quantified Difference>10-fold reduction in moisture uptake
Conditions25°C / 75% RH environmental chamber

Ensures precise stoichiometric weighing and prevents hydrolysis during bulk storage, which is critical for reproducible API manufacturing.

5-Nitro vs. 4-Nitro Regioisomer
Class-level inference
5-Nitro (CAS 152460-08-7) designated as API intermediate; 4-nitro (CAS 796738-73-3) supplied as impurity standard only.
Procurement of incorrect regioisomer yields compound structurally unsuitable for imatinib synthesis.
Data to verify; based on commercial designations and patent-defined routes.

Yield Optimization in Pyrimidine Ring Formation

In the synthesis of the TKI intermediate N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine, the nitrate salt significantly outperforms the hydrochloride salt. The nitrate counterion provides an optimal solubility profile and controlled release of the free base upon the addition of sodium hydroxide in alcoholic solvents, driving the condensation reaction to near completion[1].

Evidence DimensionIsolated yield of the pyrimidine intermediate
Target Compound DataNitrate salt (88-92% yield)
Comparator Or BaselineHydrochloride salt (65-70% yield)
Quantified Difference18-22% absolute increase in intermediate yield
ConditionsCondensation with 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one, NaOH, refluxing butanol/isopropanol for 12-16 hours

Directly impacts the cost-of-goods (COGs) and throughput for the multi-step synthesis of high-value tyrosine kinase inhibitors.

Nitrate vs. Hydrochloride Salt
Head-to-head comparison
Nitrate salt used directly in condensation step; hydrochloride requires conversion with concentrated HNO3 per US 7,674,901.
Direct nitrate procurement avoids additional synthetic step, reducing processing time and reagent cost.
Patent-defined process; industrial imatinib manufacturing context.

Baseline Purity and Downstream Processability

The high crystallinity of the nitrate salt allows for straightforward isolation and purification compared to the crude free base. This high initial purity prevents the carryover of colored impurities and unreacted starting materials into the subsequent catalytic hydrogenation (nitro-reduction) step, which is highly sensitive to catalyst poisoning [1].

Evidence DimensionChromatographic purity (HPLC) post-isolation
Target Compound DataNitrate salt (routinely >99.0% purity)
Comparator Or BaselineCrude free base (typically 95-97% with trapped impurities)
Quantified Difference>2% higher baseline purity and elimination of catalyst-poisoning byproducts
ConditionsStandard industrial crystallization and filtration

Minimizes downstream purification bottlenecks and protects expensive palladium or platinum catalysts during the subsequent nitro-to-amine reduction step.

hOCT3 SAR Context
Class-level inference
Phenylguanidine chemotype shows IC50 range 2.2 to >450 μM across substitution patterns; position and lipophilicity drive >200-fold potency span.
Specific compound not directly assayed; substitution pattern positions it as distinct entity within high-variability class.
Source: Pan et al. 2017, HEK293-hOCT3 uptake assay. Direct data to verify.
Purity Specification
Cross-study comparable
Nitrate salt: >97.0% (HPLC, titration); mp 218 °C. Free base: 97%, mp 216–218 °C. Sulfate salt: >99.7% reported.
Nitrate form provides defined melting point and established purity metrics for process validation documentation.
Commercial vendor specifications; cross-form comparison context.

Commercial Synthesis of Imatinib and Nilotinib APIs

This compound is the definitive, procurement-standard precursor for constructing the 4-(pyridin-3-yl)pyrimidin-2-amine core of blockbuster CML therapies. Its high cyclization yield and stability make it the only viable choice for commercial-scale TKI manufacturing [1].

Development of Novel BCR-ABL Kinase Inhibitors

In drug discovery programs requiring a substituted aminopyrimidine hinge-binding motif, this specific nitrate salt provides a reliable, high-purity starting point for generating diverse libraries of targeted kinase inhibitors [2].

Optimization of Catalytic Hydrogenation Workflows

Because the nitrate salt ensures a >99% pure nitro-aromatic intermediate, it is specifically selected by process chemists to prevent catalyst poisoning during the sensitive downstream reduction of the nitro group to an aniline derivative [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Imatinib API intermediate manufacturing
Regioisomer and salt form match
Process suitability, impurity profile
hOCT3 transporter pharmacology studies
Substitution pattern within chemotype
Structure-transporter interaction relationship
Imatinib impurity profiling & reference standard
Authentic intermediate identity
Retention time, response factor establishment

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

152460-08-7

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